molecular formula C19H20N6O2S B11681575 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide

2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide

Cat. No.: B11681575
M. Wt: 396.5 g/mol
InChI Key: AIZJDJHUMYXBNN-CIAFOILYSA-N
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Description

2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-4-pyridinylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-4-pyridinylmethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with an appropriate hydrazide under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-4-pyridinylmethylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-4-pyridinylmethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. The triazole ring and the pyridinylmethylidene moiety play crucial roles in its binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-4-pyridinylmethylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the pyridinylmethylidene group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C19H20N6O2S

Molecular Weight

396.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C19H20N6O2S/c1-3-25-18(15-4-6-16(27-2)7-5-15)23-24-19(25)28-13-17(26)22-21-12-14-8-10-20-11-9-14/h4-12H,3,13H2,1-2H3,(H,22,26)/b21-12+

InChI Key

AIZJDJHUMYXBNN-CIAFOILYSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=NC=C2)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=NC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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